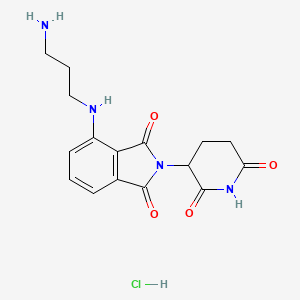![molecular formula C12H17NO2 B3004113 N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-yl}prop-2-enamide CAS No. 2094832-73-0](/img/structure/B3004113.png)
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-yl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-oxaspiro[bicyclo[320]heptane-6,1’-cyclobutane]-7-yl}prop-2-enamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-yl}prop-2-enamide typically involves multiple steps. One common approach includes the reaction of cyclohexanone with nitromethane, followed by reduction with sodium borohydride and subsequent cyclization . Another method involves a one-pot reaction, where a cyclohexanone derivative is condensed with an amine and a dienophile, followed by cyclization catalyzed by Lewis or Brønsted acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a more saturated compound .
Scientific Research Applications
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-yl}prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action for N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially altering their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol
- 4-oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-amine
Uniqueness
N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-yl}prop-2-enamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-9(14)13-10-8-4-7-15-11(8)12(10)5-3-6-12/h2,8,10-11H,1,3-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJZADKKFPBXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1C2CCOC2C13CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B3004030.png)
![2-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B3004032.png)
![8-methoxy-5-methyl-1H,2H,3H,9H,9aH-pyrrolo[2,3-b]quinoline](/img/structure/B3004033.png)
![4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3004035.png)
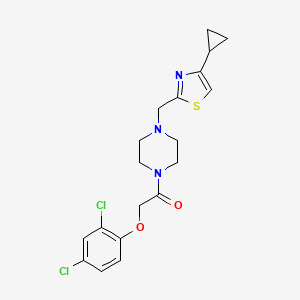
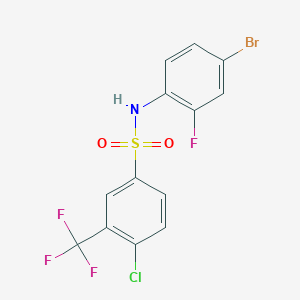
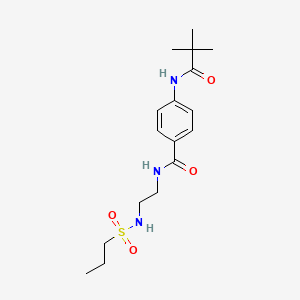
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide](/img/structure/B3004043.png)
![1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3004044.png)
![4-(3-methylbutyl)-1-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3004048.png)
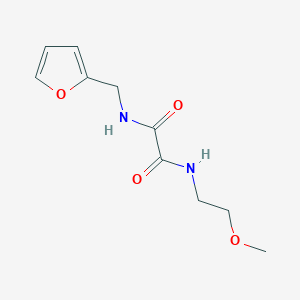
![4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B3004050.png)
![Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate](/img/structure/B3004051.png)
